molecular formula C7H9NO B1222752 2-Amino-4-methylphenol CAS No. 95-84-1

2-Amino-4-methylphenol

Cat. No. B1222752
CAS RN: 95-84-1
M. Wt: 123.15 g/mol
InChI Key: ZMXYNJXDULEQCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-methylphenol and its derivatives involves various chemical reactions, including the oxidative polycondensation reaction and Schiff base formation. For instance, poly-2-[(4-methylbenzylidene)amino]phenol, a derivative, is synthesized by oxidative polycondensation reaction of 2-[(4-methylbenzylidene)amino]phenol with NaOCl, H2O2, and O2 oxidants in an aqueous alkaline medium (Baran et al., 2015). Another study presents the synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol through the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde (Yahiaoui et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of 2-Amino-4-methylphenol derivatives highlights various bonding interactions and structural configurations. For example, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing the compounds' structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The oxidative condensation of 2-amino-4-methylphenol by human hemoglobin to form a dihydrophenoxazinone compound is a significant chemical reaction, illustrating the compound's reactivity and potential biochemical interactions (Tomoda et al., 1991). Such reactions are crucial for understanding the chemical behavior and potential applications of 2-Amino-4-methylphenol in various fields.

Physical Properties Analysis

The physical properties of 2-Amino-4-methylphenol and its derivatives, such as thermal degradation, electrical conductivity, and molecular weight distribution, have been investigated to determine their suitability for various applications. The study by Baran et al. (2015) elaborates on these aspects, providing insights into the thermal stability and conductivity of synthesized polyphenol derivatives.

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methylphenol, including its reactivity, oxidation potential, and interaction with metals, are pivotal for its applications in synthesis and material science. The oxidation of 2-amino-4-methylphenol in acidic medium and its interaction with ferricyanide to yield various compounds highlight its reactive nature and potential for generating complex molecules (Bolognese et al., 1989).

Scientific Research Applications

Oxidative Condensation and Phenoxazinone Formation

2-Amino-4-methylphenol undergoes oxidative condensation to form various compounds. Notably, it reacts with human hemoglobin to produce a brownish yellow material identified as 3-amino-1,4 alpha-dihydro-4 alpha, 8-dimethyl-2H-phenoxazin-2-one. This reaction, which is similar to the action of actinomycin synthase, involves the oxidative condensation of 2-amino-4-methylphenol coupled with the oxidation of hemoglobin (Tomoda, Arisawa & Koshimura, 1991).

Synthesis and Characterization of Polyphenols

2-Amino-4-methylphenol is used in the synthesis of polyphenols. These compounds, synthesized through condensation reactions and oxidative polycondensation, exhibit varied thermal stability, optical, electrochemical properties, and conductivity. Such research provides insights into the physical properties of these polyphenols and their potential applications (Kaya, Kamaci & Arican, 2012).

Photoconversion in Water

The compound is also significant in the study of photoconversions in water. Investigations using fluorescence spectroscopy have been conducted to understand the photoconversion efficiencies of 2-amino-4-methylphenol under different light sources and environmental conditions. This research contributes to our understanding of the behavior of such compounds under varying light and oxygen conditions (Sokolova, Chaikovskaya, Sosnin & Sokolova, 2006).

Catalytic Oxidation and EDTA Determination

The catalytic oxidation of 2-amino-4-methylphenol with vanadium is leveraged for the sensitive tensammetric determination of microgram amounts of EDTA. This application is crucial in analytical chemistry, demonstrating the compound's utility in sensitive detection methods (Nomura & Nakagawa, 1980).

Influence on Spectral and Luminescent Properties

Research into the spectral and luminescent properties of 2-amino-4-methylphenol reveals its potential in photophysical studies. The influence of complexing with water and the excitation energy on its quantum fluorescence yield offers valuable insights for applications in spectroscopy and material sciences (Tchaikovskaya, Bazyl’, Sokolova & Sokolova, 2005).

Antitumor Activity

A phenoxazine compound derived from 2-amino-4-methylphenol has been studied for its antitumor activity against human B cell and T cell lymphoblastoid cell lines. This research is significant in the field of oncology, highlighting the potential of derivatives of 2-amino-4-methylphenol in cancer therapy (Koshibu-Koizumi et al., 2002).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is a local irritant and when heated to decomposition, it emits toxic fumes . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-amino-4-methylphenol
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InChI

InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
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InChI Key

ZMXYNJXDULEQCK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)N
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Molecular Formula

C7H9NO
Record name 2-AMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID4024488
Record name 2-Amino-4-methylphenol
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Molecular Weight

123.15 g/mol
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Physical Description

2-amino-4-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00308 [mmHg]
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Product Name

2-Amino-4-methylphenol

CAS RN

95-84-1
Record name 2-AMINO-4-METHYLPHENOL
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Melting Point

279 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
593
Citations
TV Sokolova, ON Chaikovskaya, EA Sosnin… - Journal of Applied …, 2006 - Springer
We have used fluorescence spectroscopy to study photoconversions of 2-methylphenol (2-MP), 4-methylphenol (4-MP), and 2-amino-4-methylphenol (2-A-4-MP) in water when excited …
Number of citations: 13 link.springer.com
A Tomoda, M Arisawa… - The Journal of …, 1991 - academic.oup.com
… of o-aminophenols, 2-amino-4methylphenol is an interesting … of two molecules of 2-amino-4-methylphenol, but little is known … by the addition of 2-amino-4-methylphenol, we investigated …
Number of citations: 15 academic.oup.com
T Nomura, G Nakagawa - Journal of Electroanalytical Chemistry and …, 1980 - Elsevier
… The catalytic oxidation of 2-amino-4-methylphenol proceeds rapidly with microgram … This inhibitory effect for the catalytic oxidation of 2-amino-4-methylphenol is applied to the …
Number of citations: 15 www.sciencedirect.com
ON Tchaikovskaya, OK Bazyl', TV Sokolova… - Russian physics …, 2005 - Springer
… Energy level diagrams of 2-amino-4-methylphenol and its complexes … 2-amino-4-methylphenol in going from hexane to water is explained. Complexing of the 2-amino-4-methylphenol …
Number of citations: 2 link.springer.com
L Bettada, Mounesh, KB Chandrakala… - Analytical Chemistry …, 2023 - Taylor & Francis
… electrochemical detection of 2-Amino-4Methylphenol with a lower detection limit using … Luminescent Properties of 2-Amino-4-Methylphenol. Russian Physics Journal. 48(3): 300-306. …
Number of citations: 2 www.tandfonline.com
D Kaviani, M Saghi, M Agha Mohammadi… - Journal of Physical …, 2017 - jpe.miau.ac.ir
… electrochemical oxidation 2-amino-4-methylphenol indicate … electrochemical oxidation of 2-amino-4-methylphenol in the … studies, electrolysis of 2-amino-4-methylphenol has been made …
Number of citations: 1 jpe.miau.ac.ir
S Kashino, M Tomita, M Haisa - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
… In the present work the structure of 2-amino- 4-methylphenol has been determined in order to obtain 0108-2701/88/040730-03503.00 … 732 2-AMINO-4-METHYLPHENOL …
Number of citations: 10 scripts.iucr.org
AA Yahiaoui, N Ghichi, D Hannachi… - … Section C: Structural …, 2023 - scripts.iucr.org
… title Schiff base compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, C 19 H 17 NO 2 (I), was synthesized via the reaction of 2-amino-4-methylphenol …
Number of citations: 6 scripts.iucr.org
WP Griffith, TY Koh, DJ Williams - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… We have measured the 13C NMR spectrum of 2-amino-4methylphenol in (CD,),SO. The … complexes and the osmium complex of 2-amino-4-methylphenol. For the osmium complex, the …
Number of citations: 3 pubs.rsc.org
TV Sokolova, ON Tchaikovskaya, NM Avdokhina… - Russian physics …, 2005 - Springer
… In the present paper, the spectral and luminescent characteristics of 2- and 4-methylphenols and 2-amino-4methylphenol of neutral and ionic forms are investigated in the micellar media…
Number of citations: 7 link.springer.com

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